![molecular formula C8H11BrN2S B1466611 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine CAS No. 1498445-80-9](/img/structure/B1466611.png)
1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine
Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine, also known as 5-BMA, is an organic compound that has a variety of applications in scientific research. It is a member of the azetidin-3-amines family, and is characterized by its five-membered ring structure containing a nitrogen atom and a bromine atom. 5-BMA has been studied extensively in both academic and industrial research, and is used in a variety of fields such as biochemistry, pharmacology, and drug discovery.
Scientific Research Applications
Antimicrobial Activity
Synthesis of Benzimidazole Derivatives : Novel azetidin-2-ones have been synthesized, including derivatives involving 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine, which demonstrated potential as antimicrobial agents (Ansari & Lal, 2009).
Antibacterial and Antifungal Evaluation : 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which include structures related to 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine, were found to possess significant antibacterial and antifungal activities (Sharma et al., 2022).
Antidepressant and Nootropic Agents
- Schiff’s Bases and 2-Azetidinones : The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have shown potential antidepressant and nootropic activities. These compounds include analogues related to 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine (Thomas et al., 2016).
Asymmetric Catalysis
- Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for catalytic asymmetric addition to aldehydes, demonstrating the potential of azetidine derivatives, including 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine, in asymmetric synthesis (Wang et al., 2008).
Anti-Inflammatory Activity
- Synthesis of Azetidin-2-one Derivatives : The synthesis of new azetidine-2-one derivatives of 1H-benzimidazole, which are structurally related to 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine, showed promising anti-inflammatory activity (Noolvi et al., 2014).
properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVKMLVUJIVYCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(S2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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